Hexafluoroacetone imine
Overview
Description
Hexafluoroacetone imine is a fluorinated organic compound with the molecular formula C3H2F6N. It is known for its unique chemical properties due to the presence of six fluorine atoms, which significantly influence its reactivity and applications.
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of other chemicals , suggesting that its targets could be the reactants in these chemical reactions.
Mode of Action
Hexafluoroacetone imine is formed by the reaction of hexafluoroacetone with ammonia, resulting in a hemiaminal, which can then be dehydrated with phosphoryl chloride to produce the imine . This suggests that the compound’s mode of action involves the formation of a covalent bond with its target molecules.
Biochemical Pathways
It’s known that the compound is used in the synthesis of hexafluoroisopropanol and sevoflurane , indicating that it may play a role in the biochemical pathways leading to these substances.
Result of Action
Its role in chemical synthesis suggests that it contributes to the formation of new compounds, such as hexafluoroisopropanol and sevoflurane .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the synthesis of this compound requires specific conditions, including a nitrogen atmosphere and specific temperatures . These factors can significantly impact the compound’s reactivity and the outcome of the reactions it’s involved in.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexafluoroacetone imine typically involves the reaction of hexafluoroacetone with ammonia or primary amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
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Hexafluoroacetone and Ammonia Reaction
Reaction: ( \text{(CF}_3\text{)}_2\text{CO} + \text{NH}_3 \rightarrow \text{(CF}_3\text{)}_2\text{C=NH} + \text{H}_2\text{O} )
Conditions: Inert atmosphere, low temperature, and anhydrous conditions.
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Hexafluoroacetone and Primary Amines Reaction
Reaction: ( \text{(CF}_3\text{)}_2\text{CO} + \text{RNH}_2 \rightarrow \text{(CF}_3\text{)}_2\text{C=NR} + \text{H}_2\text{O} )
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexafluoroacetone imine undergoes various chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or peracids.
Products: Corresponding oximes or nitriles.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Corresponding amines.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substituted imines or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; mild temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; low temperatures.
Substitution: Halogenating agents, nucleophiles; ambient to mild temperatures.
Scientific Research Applications
Hexafluoroacetone imine has diverse applications in scientific research:
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Chemistry
- Used as a reagent in organic synthesis for the introduction of fluorinated groups.
- Acts as a ligand in coordination chemistry.
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Biology
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its potential use in pharmaceuticals due to its unique chemical properties.
- Evaluated for its role in diagnostic imaging agents.
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Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of advanced polymers and coatings.
Comparison with Similar Compounds
Hexafluoroacetone imine can be compared with other fluorinated imines and amines:
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1,1,1,3,3,3-Hexafluoro-2-propanol
- Similarity: Both compounds contain six fluorine atoms.
- Uniqueness: 2-Propanimine has an imine group, while 1,1,1,3,3,3-Hexafluoro-2-propanol has a hydroxyl group.
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1,1,1,3,3,3-Hexafluoro-2-propanamine
- Similarity: Both compounds contain six fluorine atoms and an amine group.
- Uniqueness: 2-Propanimine has a double bond with nitrogen, while 1,1,1,3,3,3-Hexafluoro-2-propanamine has a single bond with nitrogen.
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Trifluoromethylated Imines
- Similarity: Both contain fluorinated groups.
- Uniqueness: 2-Propanimine has six fluorine atoms, while trifluoromethylated imines typically have three.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-imine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF6N/c4-2(5,6)1(10)3(7,8)9/h10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRCKMPEMSAMST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061844 | |
Record name | Hexafluoroisopropylideneimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1645-75-6 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-propanimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1645-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propanimine, 1,1,1,3,3,3-hexafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001645756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanimine, 1,1,1,3,3,3-hexafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexafluoroisopropylideneimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,1,3,3,3-hexafluoroisopropylideneamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.188 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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